2-Cyclopropyl-1-methylpiperazine
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Overview
Description
2-Cyclopropyl-1-methylpiperazine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.2 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and material science. The presence of the cyclopropyl and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Cyclopropyl-1-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve the use of cyclopropylmethylpiperazine as a starting material, which is then reacted with various reagents to produce the desired compound .
Chemical Reactions Analysis
2-Cyclopropyl-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylpiperazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
2-Cyclopropyl-1-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Cyclopropyl-1-methylpiperazine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-methylpiperazine: This compound has a similar structure but with the cyclopropyl and methyl groups positioned differently on the piperazine ring.
Cyclopropylmethylpiperazine: This compound lacks the methyl group on the piperazine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-cyclopropyl-1-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-9-6-8(10)7-2-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
YNVCEIJDTGJKRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2CC2 |
Origin of Product |
United States |
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